4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multicomponent reactionsThe reaction conditions often involve the use of catalysts such as silver acetate and solvents like dichloroethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also involve purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide and potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1H-indole-3-carbaldehyde: A precursor in the synthesis of indole derivatives.
1-methyl-1H-pyrazole-5-carboxamide: A related pyrazole compound with similar structural features.
Uniqueness
4-chloro-N-(1H-indol-2-ylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is unique due to its fused heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-chloro-N-(1H-indol-2-ylmethyl)-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN4O/c1-19-13(11(15)8-17-19)14(20)16-7-10-6-9-4-2-3-5-12(9)18-10/h2-6,8,18H,7H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHCLTZKCKERMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)Cl)C(=O)NCC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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